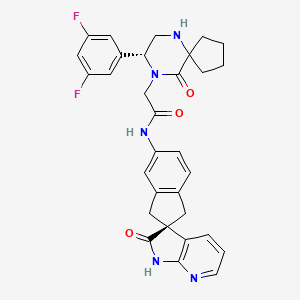

MK-3207

描述

2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, commonly referred to as MK-3207, is a high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist. It was developed to address migraine pathophysiology by blocking CGRP-mediated vasodilation and neurogenic inflammation . This compound features a spirocyclic core with a 6,9-diazaspiro[4.5]decane moiety and a fused indene-pyrrolopyridine system, contributing to its unique binding profile . Preclinical studies highlight its exceptional potency (IC₅₀ = 0.024 nM in human CGRP receptor assays) and oral bioavailability (>50% in monkeys), making it a clinical candidate for migraine prophylaxis .

属性

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAANWYREOQRFB-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241931 | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957118-49-9 | |

| Record name | MK 3207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3207 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-3207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

MK-3207 的合成涉及多个步骤,包括加入极性官能团以改善药代动力学。 其合成中的关键步骤之一是环状亚磺酰胺的不对称氢化,该步骤引入胺基苄基立体异构中心 。 This compound 的工业生产方法没有广泛记录,但合成路线通常涉及多个步骤以确保高纯度和高产率 .

化学反应分析

MK-3207 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成不同的氧化衍生物。

还原: 还原反应可用于修饰化合物内的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

MK-3207 已被广泛研究用于其在各个领域的应用:

化学: 它用作研究降钙素基因相关肽受体拮抗剂的药代动力学和药效学的模型化合物。

生物学: 该化合物用于研究降钙素基因相关肽在各种生物过程中的作用。

医学: This compound 在治疗偏头痛方面显示出希望,因为它能阻断与偏头痛病理生理相关的降钙素基因相关肽受体.

作用机制

MK-3207 通过与降钙素基因相关肽受体结合并抑制其发挥作用。该受体参与疼痛信号的传递和血管舒张,两者都是偏头痛病理生理学中的关键因素。 通过阻断该受体,this compound 减少了与偏头痛相关的血管舒张和疼痛 .

相似化合物的比较

Telcagepant (MK-0974)

Telcagepant, another spirocyclic CGRP antagonist, shares a similar indene-pyrrolopyridine scaffold but lacks the 3,5-difluorophenyl substitution in the diazaspirodecane ring. While potent (IC₅₀ = 1.4 nM), its oral bioavailability in monkeys (10–20%) is significantly lower than MK-3207 . Human PET studies with [¹¹C]MK-4232 (a radiolabeled derivative of this compound) revealed that telcagepant achieves only 30–50% central CGRP receptor occupancy at efficacious doses (140 mg PO), suggesting peripheral action suffices for migraine relief .

Spirocyclic Derivatives with Halogen Modifications

A structurally related compound, 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4374877 A2), incorporates iodine and trifluoromethyl groups . While its CGRP affinity is unreported, the halogen substitutions suggest improved target engagement or metabolic stability. However, the bulky iodine may reduce blood-brain barrier permeability compared to this compound’s compact difluorophenyl group .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Comparative Profiles of CGRP Receptor Antagonants

| Compound | Target IC₅₀ (nM) | Oral Bioavailability (Monkey) | Central Receptor Occupancy (Human) | Key Structural Differentiators |

|---|---|---|---|---|

| This compound | 0.024 | >50% | Not reported | 3,5-Difluorophenyl; optimized spirocyclic core |

| Telcagepant | 1.4 | 10–20% | 30–50% at 140 mg PO | Lacks difluorophenyl; lower solubility |

| EP 4374877 A2 | N/A | N/A | N/A | Iodine/trifluoromethyl substitutions |

生物活性

The compound 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, also known as MK-3207, is a complex organic molecule primarily studied for its biological activity as a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has shown promise in the treatment of migraines and other inflammatory conditions.

- Molecular Formula: C31H30N6O3F2

- Molecular Weight: 572.6 g/mol

- CAS Number: 1380887-60-4

This compound functions by antagonizing the CGRP receptor, which plays a significant role in the pathophysiology of migraines. By blocking CGRP's action, this compound can reduce vasodilation and neurogenic inflammation associated with migraine attacks. This mechanism has been validated in several preclinical and clinical studies.

Efficacy in Migraine Treatment

Clinical trials have demonstrated that this compound significantly reduces the frequency and severity of migraine attacks compared to placebo. A study published in Pain highlighted that patients receiving this compound experienced a reduction in migraine days per month, with some achieving complete relief from attacks during the trial period .

Inhibition of Necroptosis

Research has indicated that compounds related to this compound exhibit inhibitory effects on necroptosis, a form of programmed cell death implicated in various inflammatory diseases. One study found that derivatives of diazaspiro compounds could inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial for necroptosis signaling . This suggests potential applications beyond migraine treatment, particularly in inflammatory disorders.

Table: Summary of Key Studies on this compound

常见问题

Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound?

The spirocyclic core (e.g., 6,9-diazaspiro[4.5]decane) can be synthesized via cyclization reactions using intermediates like 2-aza-spiro[3.4]octan-1,3-dione derivatives. Key steps include:

- Cyclization : Utilize intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro junction.

- Functionalization : Introduce substituents (e.g., 3,5-difluorophenyl) via Suzuki-Miyaura coupling or halogenation (e.g., N-iodosuccinimide for iodination) .

- Purification : Apply reverse-phase C18 column chromatography (acetonitrile/water gradient) for isolation .

Q. How can researchers validate the stereochemical integrity of the (8R) and (2R) configurations?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers.

- X-ray crystallography : Confirm absolute configuration via single-crystal diffraction analysis of intermediates or final products .

- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., time-dependent DFT) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-MS : Monitor purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).

- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to confirm structural integrity, especially for spirocyclic and acetamide moieties .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the difluorophenyl ring .

- Free-energy perturbation (FEP) : Calculate binding free energies for substituent modifications (e.g., replacing fluorine with chlorine) .

- MD simulations : Evaluate conformational flexibility of the spirocyclic system under physiological conditions .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally analogous compounds?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3,5-difluorophenyl vs. 4-tolyl) and measure IC50 values in enzyme assays .

- Off-target profiling : Use panels like Eurofins’ CEREP to identify non-specific interactions that may explain divergent results .

- Crystallographic analysis : Compare target-bound vs. unbound conformations to clarify mechanistic discrepancies .

Q. How can non-covalent interactions (e.g., halogen bonding) be exploited to enhance this compound’s solubility and bioavailability?

- Halogen bonding : Introduce iodine or bromine substituents to engage with protein backbone carbonyls or solvent molecules, improving aqueous solubility .

- Co-crystallization : Screen with co-solvents (e.g., cyclodextrins) to form inclusion complexes that enhance dissolution rates .

- LogP optimization : Balance lipophilic (spirocyclic core) and hydrophilic (acetamide) groups using calculated partition coefficients (e.g., SwissADME) .

Q. What methodologies are recommended for studying metabolic pathways and detoxification mechanisms of this compound?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the diazaspiro ring) .

- LC-HRMS : Detect glutathione adducts to pinpoint reactive metabolites causing toxicity .

- CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。